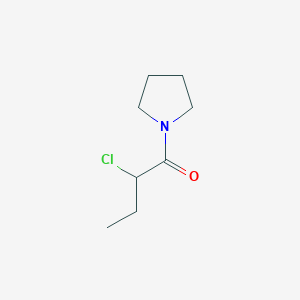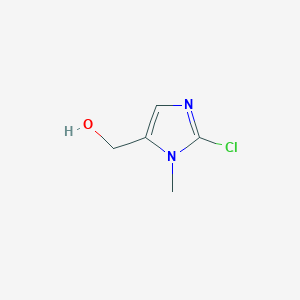![molecular formula C14H23NO B1488277 (3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine CAS No. 1566474-00-7](/img/structure/B1488277.png)
(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine
Übersicht
Beschreibung
(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine is a chemical compound that has been studied for its potential applications in scientific research. This molecule, commonly referred to as MMPMA, is an aliphatic amine with a molecular weight of 221.33 g/mol. It has been used in a variety of scientific experiments and studies, including those related to its biochemical and physiological effects, as well as its potential applications in the laboratory. In
Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
- The synthesis of compounds involving (3,3-Dimethylbutan-2-yl) and (3-methoxyphenyl)methyl]amine derivatives has been a subject of interest for understanding molecular structures and interactions. For instance, the title compound C18H17N3O2S was synthesized, highlighting its crystal structure and molecular interactions, which are critical for the development of materials and pharmaceuticals (Wan, Wu, Han, Cao, & Wang, 2006).
Coordination Chemistry
- Research into 1,4-diaza-3-methylbutadiene-2-ylpalladium(II) complexes has shown how different substituents on nitrogen atoms can affect the complex's properties. This work contributes to our understanding of coordination chemistry and the design of metal complexes with specific properties (Crociani & Richards, 1978).
Reaction Mechanisms
- The Stevens rearrangement of ammonium salts containing 3,3-dimethylbutan-2-onyl-substituted dimethylammonium has been studied to form allenic aminoketones, providing insights into reaction mechanisms and synthetic pathways for creating complex organic molecules (Manukyan, 2015).
Material Science and Photocaging
- A study on substituted 9-methylenylanthracene photocages for diphenylphosphinothioesters, including derivatives with 3,3-dimethylbut-1-yn-1-yl, has explored their use in bioconjugation applications through visible light-triggerable traceless Staudinger ligation, showing potential in material science and medical research (Hu, Berning, Lam, Ng, Yeung, & Lam, 2018).
Synthesis and Characterization
- The synthesis and characterization of lithium (S)-(1-(bis(2-methoxyethyl)amino)-3-methylbutan-2-yl)(methyl)amide have been documented, demonstrating the importance of such compounds in synthetic chemistry and potential applications in producing chiral agents and intermediates (Su, Hopson, & Williard, 2013).
Wirkmechanismus
Target of Action
The compound is an amine, which are often involved in protein interactions. Amines can act as bases, accepting protons and forming bonds with proteins, potentially influencing their function .
Mode of Action
As an amine, this compound could interact with proteins or other biological molecules through its nitrogen atom, which can form hydrogen bonds and contribute to the stability of these interactions .
Biochemical Pathways
Amines are involved in a wide range of biochemical pathways. For example, they can act as neurotransmitters, influencing signal transmission in the nervous system .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical properties. Amines are generally polar and can be protonated, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The effects of this compound would depend on its specific interactions in the body. As an amine, it could potentially influence a variety of physiological processes .
Action Environment
The activity of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For amines, the degree of protonation can vary with pH, which can influence their interactions with other molecules .
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11(14(2,3)4)15-10-12-7-6-8-13(9-12)16-5/h6-9,11,15H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHUOVPBVZVYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



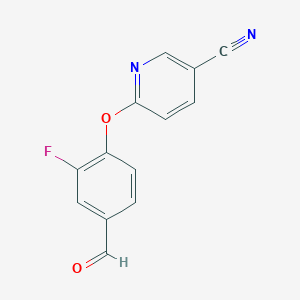
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1488196.png)
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488199.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488201.png)
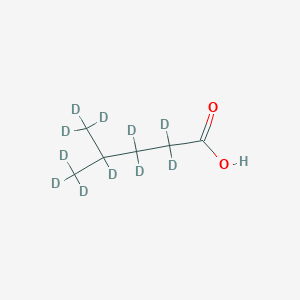


![1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1488208.png)

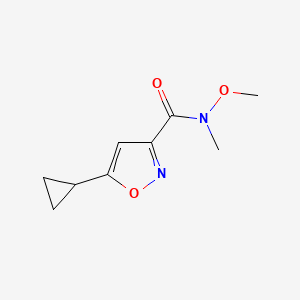
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1488211.png)

